Tiagabine 4-carboxy-O-ethyl-d9

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Isotopic Cross-Talk

Tiagabine 4-carboxy-O-ethyl-d9 is a +9 Da stable isotope-labeled internal standard precursor featuring nine deuterium atoms on the metabolically inert piperidine ring—preventing hydrogen-deuterium exchange and isotopic cross-talk. Its 4-carboxylate positional isomerism uniquely enables both impurity profiling (ICH Q3A) and quantitative bioanalysis of the 4-carboxy metabolite. This d9 compound exceeds the ≥5 Da HRMS requirement, offering a definitive advantage over d6 (+6 Da) and d4 (+4 Da) analogs for robust, interference-free LC-MS/MS quantitation.

Molecular Formula C22H29NO2S2
Molecular Weight 412.7 g/mol
Cat. No. B12428065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine 4-carboxy-O-ethyl-d9
Molecular FormulaC22H29NO2S2
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C
InChIInChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D
InChIKeyLQPDPTWVZOWYDI-UPOCHIAFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine 4-Carboxy-O-ethyl-d9 (CAS 2983162-33-8): A Piperidine-d9-Labeled Positional Isomer Intermediate for Tiagabine Impurity Profiling and LC-MS/MS Internal Standard Synthesis


Tiagabine 4-carboxy-O-ethyl-d9 (CAS 2983162-33-8; synonym: Tiagabine-d9 4-Carboxy-O-ethyl) is a stable isotope-labeled research compound with the IUPAC name Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate, molecular formula C₂₂H₂₀D₉NO₂S₂, and molecular weight 412.66 g/mol [1]. It features nine deuterium atoms substituted at non-exchangeable positions across the piperidine ring, generating a +9 Da mass shift relative to its unlabeled analog [1]. Critically, the carboxylate/ester moiety resides at the piperidine 4-position, distinguishing it from the parent drug tiagabine, which bears the carboxylic acid at the piperidine 3-position [2]. The compound serves as a synthetic intermediate in the preparation of Tiagabine-d9 4-Carboxy Hydrochloride (MW 421.06), a deuterated internal standard used for quantitative bioanalysis of tiagabine and its metabolites in complex biological matrices via LC-MS/MS [3].

Why Tiagabine 4-Carboxy-O-ethyl-d9 Cannot Be Replaced by Tiagabine-d6, Tiagabine-d4, or Unlabeled Tiagabine Ethyl Ester in Quantitative Bioanalytical Workflows


Stable isotope-labeled internal standards (SIL-IS) for tiagabine are not interchangeable. Tiagabine-d6 HCl (CAS 1217808-68-8; MW 381.58 free base) carries deuterium exclusively on the two thiophene methyl groups, yielding only a +6 Da mass shift with potential susceptibility to metabolic hydrogen-deuterium exchange at those sites . Tiagabine-d4 hydrochloride provides an even narrower +4 Da separation. By contrast, Tiagabine 4-carboxy-O-ethyl-d9 embeds nine deuterium atoms within the piperidine ring scaffold itself—a non-exchangeable, metabolically stable labeling architecture that produces a +9 Da mass shift, exceeding the ≥3–5 Da minimum recommended to avoid isotopic cross-talk between analyte and internal standard signals in LC-MS/MS [1]. Furthermore, its 4-carboxylate positional isomerism distinguishes it from the 3-carboxylate geometry of the parent drug and most commercially available tiagabine-d6 standards, making it uniquely suited as both a chromatographic impurity marker and a precursor for synthesizing the 4-carboxy metabolite internal standard . Substituting a d6 or d4 analog would forfeit both the wider mass separation window and the positional isomer specificity.

Quantitative Differentiation Evidence for Tiagabine 4-Carboxy-O-ethyl-d9 Versus Closest Deuterated and Non-Deuterated Analogs


Mass Shift Comparison: d9 (+9 Da) vs. d6 (+6 Da) vs. d4 (+4 Da) Deuterated Tiagabine Internal Standards

Tiagabine 4-carboxy-O-ethyl-d9 provides a +9.06 Da mass shift (MW 412.66) relative to unlabeled tiagabine ethyl ester (MW 403.60), achieved through perdeuteration of all nine hydrogen positions on the piperidine ring [1][2]. In contrast, Tiagabine-d6 hydrochloride delivers only a +6 Da shift via deuteration of two thiophene methyl groups (free base MW 381.58 vs. unlabeled tiagabine MW 375.55) , while Tiagabine-d4 hydrochloride provides a +4 Da shift [3]. The widely accepted industry practice recommends a minimum mass difference of ≥3 Da between analyte and SIL-IS for triple-quadrupole MS, with ≥5 Da recommended for high-resolution MS platforms to avoid isotopic cluster overlap [4]. The d9 compound exceeds both thresholds with substantial margin, whereas d6 and d4 variants approach or fall below the HRMS recommendation, elevating the risk of cross-signal contribution and non-linear calibration behavior [5].

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Isotopic Cross-Talk

Positional Isomer Specificity: Piperidine 4-Carboxylate vs. 3-Carboxylate Geometry in Tiagabine Impurity Profiling

Tiagabine 4-carboxy-O-ethyl-d9 bears the ethyl ester at the piperidine 4-position (IUPAC: piperidine-d9-4-carboxylate), in contrast to the parent drug tiagabine and Tiagabine Related Compound A (CAS 145821-60-9), which carry the carboxylate/ester at the piperidine 3-position [1]. This positional isomerism generates distinct chromatographic retention behavior: the 4-carboxylate isomer exhibits different polarity and acid-base character compared to the 3-carboxylate forms, requiring dedicated HPLC method development for resolution [2]. Under ICH Q3A guidelines, impurities exceeding the 0.10% identification threshold in drug substance batches (≤2 g/day dose) must be structurally characterized [3]. The 4-carboxy positional isomer has been identified as a process-related impurity in tiagabine manufacturing, formed through side reactions during synthesis or incomplete esterification steps [2]. Its deuterated d9 analog enables specific detection and quantification of this positional isomer impurity without interference from the co-eluting 3-carboxylate drug substance in LC-MS/MS assays.

Pharmaceutical Impurity Reference Standard Positional Isomer ICH Q3A Compliance

Cross-Signal Contribution Risk Mitigation: Tiagabine Bioanalytical Method Context from the Tan et al. (2011) Systematic Evaluation

A landmark study by Tan et al. (2011) systematically evaluated cross-signal contributions between analyte and internal standard using tiagabine as the model compound over the concentration range of 1–1000 ng/mL in human EDTA K₃ plasma [1]. The study demonstrated that when analyte signal contributes to the internal standard channel, linearity and accuracy are compromised, particularly at low IS concentrations, and significant systematic errors can persist in unknown samples even when calibration standards and QCs appear acceptable (inter-run accuracy bias: −2.70 to 5.35%; precision CV: 2.07–10.50%) [1]. While this study did not directly compare d9 vs. d6 internal standards, it establishes the quantitative framework for why a +9 Da mass-tagged IS (d9) is inherently more robust than a +6 Da (d6) or +4 Da (d4) IS for tiagabine bioanalysis: the wider mass separation reduces the probability of isotopic envelope overlap between the A+0, A+1, and A+2 natural abundance peaks of the analyte and the IS signal channel [2]. With tiagabine's molecular weight of ~375 Da, the natural abundance isotopic contribution at M+6 is substantially lower than at M+3 or M+4, meaning a d9-IS placed at M+9 benefits from a cleaner baseline separation window [2].

LC-MS/MS Bioanalysis Cross-Signal Contribution Method Validation

Synthetic Utility: Intermediate for Tiagabine-d9 4-Carboxy Hydrochloride (MW 421.06) vs. Direct-Use Tiagabine-d6 Internal Standards

Tiagabine 4-carboxy-O-ethyl-d9 (MW 412.66) is explicitly designated as an intermediate in the synthesis of Tiagabine-d9 4-Carboxy Hydrochloride (MW 421.06, formula C₂₀H₁₇D₉ClNO₂S₂), the hydrochloride salt of the 4-carboxy metabolite analog used as a labeled internal standard [1][2]. This contrasts with Tiagabine-d6 HCl (CAS 1217808-68-8), which is sold as a ready-to-use internal standard for direct quantification of the parent drug tiagabine but lacks the 4-carboxy positional isomer specificity . The ester-to-acid hydrolysis step converting the O-ethyl ester intermediate to the 4-carboxy hydrochloride final product enables laboratories to access a deuterated internal standard that matches the 4-carboxy metabolite of tiagabine—a compound not commercially available from most vendors as a pre-formed d9 standard [2]. This intermediate role provides procurement flexibility: laboratories synthesizing their own Tiagabine-d9 4-Carboxy Hydrochloride can characterize the intermediate independently, verifying isotopic incorporation and chemical purity before committing to the final hydrolysis step [1].

Deuterated Synthetic Intermediate Internal Standard Precursor Custom Synthesis

Deuteration Site Architecture: Piperidine Ring C-D Bonds vs. Thiophene Methyl C-D Bonds — Implications for Isotopic Stability in Biological Matrices

Tiagabine 4-carboxy-O-ethyl-d9 incorporates deuterium at all nine hydrogen positions of the piperidine ring (as confirmed by the SMILES notation showing [2H] at positions 7, 8, 12, 13, and 18 of the piperidine scaffold) [1]. These are aliphatic C-D bonds at non-acidic, non-exchangeable positions, which are substantially more resistant to hydrogen-deuterium back-exchange under physiological conditions and during sample preparation than the methyl C-D bonds found in Tiagabine-d6 [2]. Tiagabine-d6 HCl places deuterium on the two thiophene methyl groups (—CD₃), which, while also aliphatic, are positioned on electron-rich aromatic rings where metabolic oxidation (CYP3A4-mediated hydroxylation) can lead to deuterium loss through primary kinetic isotope effects during metabolite formation, potentially altering the isotope dilution ratio over the time course of a pharmacokinetic study [3]. The Russak and Bednarczyk (2019) review of deuterated pharmaceuticals highlights that deuteration site selection critically affects metabolic stability: deuteration at sites of metabolic oxidation can alter clearance rates, whereas deuteration at metabolically inert positions serves primarily as a mass tag for analytical purposes [3]. The piperidine ring deuteration in the d9 compound falls into the latter category, providing a stable mass tag independent of metabolic transformation.

Hydrogen-Deuterium Exchange Stability Metabolic Isotope Retention SIL-IS Design

Optimal Application Scenarios for Tiagabine 4-Carboxy-O-ethyl-d9 Based on Quantitative Differentiation Evidence


Synthesis of Tiagabine-d9 4-Carboxy Hydrochloride Internal Standard for Tiagabine Metabolite LC-MS/MS Quantification in Plasma

Tiagabine 4-carboxy-O-ethyl-d9 serves as the direct synthetic precursor for Tiagabine-d9 4-Carboxy Hydrochloride (MW 421.06), a deuterated internal standard that matches the 4-carboxy metabolite of tiagabine [1]. Following ethyl ester hydrolysis under controlled conditions, the resulting d9-labeled 4-carboxy hydrochloride enables accurate quantification of tiagabine's 4-carboxy metabolite in human plasma over the validated range of 1–1000 ng/mL, the same concentration window for which cross-signal contribution risks have been systematically characterized by Tan et al. (2011) [2]. The +9 Da mass shift ensures baseline separation from endogenous analyte signals, mitigating the isotopic interference effects documented in tiagabine bioanalysis [2].

ICH Q3A-Compliant Impurity Profiling of Tiagabine Active Pharmaceutical Ingredient Using Deuterated Positional Isomer Reference Standard

As a piperidine 4-carboxylate positional isomer, this d9-labeled compound enables specific detection and quantification of the 4-carboxy process impurity in tiagabine drug substance batches [1]. Under ICH Q3A guidelines, any impurity present at ≥0.10% of the API (for drug substances dosed at ≤2 g/day) requires structural identification, and impurities at ≥0.15% require toxicological qualification [2]. The deuterium label allows the 4-carboxy impurity to be chromatographically resolved and mass-spectrometrically distinguished from the co-eluting 3-carboxy drug substance, supporting regulatory submissions (ANDA/NDA) that demand impurity profiling data with validated analytical methods including LOD, LOQ, and robustness parameters [1].

High-Resolution Mass Spectrometry (HRMS) Tiagabine Assays Requiring ≥5 Da Mass Separation Between Analyte and SIL-IS

For laboratories operating Q-TOF or Orbitrap HRMS platforms, the recommended minimum mass difference between analyte and stable isotope-labeled internal standard is ≥5 Da to avoid isotopic cluster overlap [1]. Tiagabine 4-carboxy-O-ethyl-d9, with its +9 Da shift, substantially exceeds this threshold and provides an additional 4 Da safety margin. In contrast, Tiagabine-d6 (+6 Da) approaches the minimum and Tiagabine-d4 (+4 Da) falls below it, making the d9 compound the only deuterated tiagabine internal standard precursor that robustly satisfies HRMS requirements for isotope dilution mass spectrometry without requiring mathematical correction for isotopic cross-talk [2].

Pharmacokinetic Studies Requiring Metabolically Inert Isotopic Labeling for Extended Time-Course Sampling

The piperidine ring deuteration architecture of Tiagabine 4-carboxy-O-ethyl-d9 places the isotopic label on metabolically inert positions, in contrast to the thiophene methyl deuteration of Tiagabine-d6 which resides at potential sites of CYP3A4-mediated oxidation [1][2]. For multi-timepoint pharmacokinetic studies in animal models or human subjects where tiagabine is extensively metabolized by CYP3A4 (t½ = 7–9 h), a stable ring-deuterated internal standard precursor provides more reliable isotope dilution ratios across the entire sampling interval, reducing the risk of time-dependent bias in calculated plasma concentrations caused by differential metabolic loss of the deuterium label from the internal standard relative to the analyte [2].

Quote Request

Request a Quote for Tiagabine 4-carboxy-O-ethyl-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.